N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide
Description
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a synthetic compound characterized by a 2,5-dimethoxyphenyl group linked via an ethanamide bridge to a piperazine ring substituted with a pyrimidin-2-yl moiety. This structure combines aromatic methoxy groups, a tertiary amine (piperazine), and a heterocyclic pyrimidine ring, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-25-14-4-5-16(26-2)15(12-14)21-17(24)13-22-8-10-23(11-9-22)18-19-6-3-7-20-18/h3-7,12H,8-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYQUNVCGKLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2,5-Dimethoxyphenylamine: This can be achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.
Formation of Ethanamide Intermediate: The 2,5-dimethoxyphenylamine is then reacted with an appropriate acylating agent to form the ethanamide intermediate.
Pyrimidinylpiperazine Synthesis: Separately, the pyrimidinylpiperazine moiety is synthesized through the reaction of pyrimidine with piperazine under controlled conditions.
Coupling Reaction: Finally, the ethanamide intermediate is coupled with the pyrimidinylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues from European Patent (EP3 348 550A1)
The European patent () discloses benzothiazole-based acetamide derivatives, including N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide . Key differences include:
- Core Structure : Benzothiazole vs. pyrimidinylpiperazine in the target compound.
- Substituents : Trifluoromethyl (-CF₃) groups in the patent compounds vs. pyrimidine and methoxy groups in the target.
- Linker : Acetamide (CH₂-C=O) vs. ethanamide (CH₂-CH₂-C=O).
Implications :
- The ethanamide linker in the target compound may offer greater conformational flexibility compared to the rigid acetamide bridge in the patent compounds.
25H-NBOH (Phenethylamine Derivative)
The analytical report () identifies 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH), a phenethylamine derivative. Key contrasts include:
- Backbone : Phenethylamine (primary amine) vs. ethanamide-piperazine (tertiary amine).
- Functional Groups : Hydroxyl (-OH) and primary amine vs. methoxy (-OCH₃) and amide groups.
Implications :
- 25H-NBOH’s primary amine and phenol groups are typical of psychedelic phenethylamines (e.g., NBOMe series), suggesting potent serotonin 2A receptor agonism. The target compound’s amide and piperazine moieties likely reduce such activity, shifting the pharmacological profile toward modulatory or antagonistic effects .
Pyridazine-Furan Derivative ()
N-(2,5-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxidanylidene-pyridazin-1-yl]ethanamide shares the 2,5-dimethoxyphenyl-ethanamide framework but diverges in heterocyclic substituents:
- Heterocycle : Pyridazine (six-membered, two adjacent nitrogen atoms) vs. pyrimidine (six-membered, two nitrogen atoms at positions 1 and 3).
- Substituents : Furan-2-yl vs. pyrimidin-2-yl.
Implications :
Sulfonamide-Containing Derivative ()
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,5-dimethoxyphenyl)-(4-methylphenyl)sulfonyl-amino]ethanamide features a sulfonamide group and dual methoxyphenyl substituents. Key distinctions:
- Functional Groups : Sulfonamide (SO₂-N) vs. piperazine.
- Substituent Pattern : 3,4-dimethoxyphenyl and 4-methylphenyl vs. pyrimidin-2-yl.
Implications :
Pyridylpiperazine Analog ()
N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide (CAS 309736-08-1) is structurally closest to the target compound but substitutes pyrimidin-2-yl with pyridin-2-yl.
- Heterocycle : Pyridine (six-membered, one nitrogen) vs. pyrimidine (two nitrogens).
Implications :
- Pyrimidine’s additional nitrogen may enhance interactions with aromatic residues in binding pockets .
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{24}N_{4}O_{3}
- Molecular Weight : 344.41 g/mol
The compound features a dimethoxy-substituted phenyl group and a piperazine moiety linked to a pyrimidine ring, which contributes to its biological activity.
Research indicates that compounds with similar structural features often interact with neurotransmitter systems, particularly serotonin (5-HT) receptors. The presence of the piperazine ring suggests potential activity at various receptor sites, including 5-HT_1A and 5-HT_2A receptors.
Key Findings:
- Serotonergic Activity : Compounds with similar structures have been shown to recruit β-arrestin 2 to the 5-HT_2A receptor, indicating a potential for modulating serotonergic signaling pathways .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties, suggesting that modifications in the side chains can enhance biological efficacy against viral targets .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and piperazine rings can significantly affect potency and selectivity.
Table 1: Structure-Activity Relationship Summary
| Compound Variation | IC50 (μM) | Biological Activity |
|---|---|---|
| Original Compound | N/A | Baseline Activity |
| Dimethoxy Phenyl | 0.62 | Enhanced Serotonergic Activity |
| Piperazine Substitution | 0.39 | Increased Antiviral Activity |
| Longer Side Chain | >10 | Reduced Activity |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In Vitro Assays : A study examining positional isomers of phenethylamines found that specific substitutions led to significant changes in receptor affinity and efficacy. The most potent derivatives had EC50 values in the low nanomolar range .
- Antiviral Properties : Research indicated that certain modifications could lead to enhanced antiviral activity against specific viral strains, with some compounds exhibiting IC50 values as low as 0.39 μM .
- Clinical Implications : The potential application of this compound in treating mood disorders or viral infections has been highlighted, necessitating further clinical trials to assess safety and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
